molecular formula C16H14N4S B2960304 6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile CAS No. 536719-75-2

6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile

Cat. No.: B2960304
CAS No.: 536719-75-2
M. Wt: 294.38
InChI Key: YJCHREYNFYDCRI-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,1-b][1,3]thiazine core, a bicyclic system fused with a thiazine ring. Key substituents include an amino group at position 6, a phenyl group at position 8, and two cyano groups at positions 7 and 7. The thiazine ring contains a sulfur atom, distinguishing it from oxygen-containing analogs.

Properties

IUPAC Name

6-amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c17-9-12-14(11-5-2-1-3-6-11)13(10-18)16-20(15(12)19)7-4-8-21-16/h1-3,5-6,14H,4,7-8,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCHREYNFYDCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C(C(=C2SC1)C#N)C3=CC=CC=C3)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile typically involves multicomponent reactions. These reactions often require specific reagents and controlled conditions to ensure the formation of the desired product. Catalysts may be employed to enhance the efficiency of the synthesis process[_{{{CITATION{{{_3{A convenient catalytic method for preparation of new tetrahydropyrido2 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and automated systems can further streamline the production process, ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Scientific Research Applications of 6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile

This compound is a complex organic compound that belongs to the class of thiazine derivatives, which are known for diverse biological and chemical properties. Its molecular structure features amino and cyano groups, contributing to its unique chemical and biological properties.

Chemistry

This compound serves as an intermediate in synthesizing more complex molecules because its unique structure makes it a valuable building block for creating new chemical entities.

Biology

This compound is studied for its potential biological activities and may serve as a lead compound for developing new drugs or therapeutic agents. The compound's mechanism involves interaction with specific molecular targets, which can modulate biological pathways, leading to desired therapeutic outcomes.

Medicine

Potential medicinal applications for the compound include its use as a precursor for pharmaceuticals because its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound may be utilized to produce advanced materials like polymers and coatings. Its chemical properties can enhance the performance and durability of these materials.

Comparative Studies

CompoundUniqueness
This compoundSpecific structural features, such as the presence of both amino and cyano groups, contribute to its unique chemical and biological properties.
6-Amino-9-nitro-8-phenyl-2,3,4,8-tetrahydropyrido[1,3]thiazine-7-carbonitrileN/A
Ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7-carboxylateN/A

Structural Analysis

Mechanism of Action

The mechanism by which 6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects: Amino groups (as in 20a) vs. hydroxyl (20b) modulate electronic properties and hydrogen-bonding capacity, affecting biological activity .

Synthetic Flexibility : Cyclocondensation and multicomponent reactions enable efficient diversification of fused heterocycles, critical for drug discovery .

Biological Activity

6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile is a complex organic compound belonging to the class of thiazine derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N5SC_{16}H_{15}N_{5}S. Its structure features both amino and cyano groups that contribute to its unique chemical properties. The compound's intricate molecular structure allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. These interactions can modulate various physiological processes, leading to therapeutic outcomes. The exact mechanisms are still under investigation but may involve:

  • Antimicrobial Activity : Potential inhibition of bacterial growth through disruption of cellular processes.
  • Anticancer Properties : Induction of apoptosis in cancer cells by targeting specific signaling pathways.
  • Anti-inflammatory Effects : Modulation of inflammatory mediators to reduce inflammation.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound. Below is a summary of key findings from recent studies:

Activity Findings Reference
AntimicrobialExhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus.
AnticancerShowed cytotoxic effects on glioblastoma cells and other cancer cell lines in vitro.
Anti-inflammatoryDemonstrated potential to reduce inflammation in animal models through modulation of cytokine levels.

Antimicrobial Activity

In a study examining the antimicrobial properties of various thiazine derivatives, this compound was tested using the disc diffusion method. The results indicated notable inhibition zones against both gram-positive and gram-negative bacteria.

Anticancer Activity

Another significant study assessed the anticancer potential of this compound against several cancer cell lines. It was found that at specific concentrations, the compound induced cell death through apoptosis and reduced cell proliferation rates significantly compared to control groups.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Activity Notes
6-Amino-9-nitro-8-phenyl-2,3,4,8-tetrahydropyrido[1,3]thiazine-7-carbonitrileModerate antibacterial activityLess potent than the target compound
Ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7-carboxylateSignificant anticancer effectsSimilar mechanism but different efficacy

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